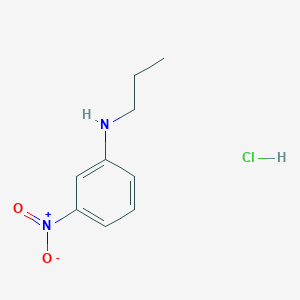

(3-Nitrophenyl)propylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-N-propylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVIOEPFHWKBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657967 | |

| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201633-51-3 | |

| Record name | Benzenamine, 3-nitro-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Chemoselective Synthesis of 3-(3-Nitrophenyl)propylamine Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of 3-(3-nitrophenyl)propylamine hydrochloride represents a classic challenge in chemoselectivity: the construction of a saturated alkylamine chain attached to a nitro-substituted aromatic ring. This molecule serves as a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., derivatized analogs of Ibutilide or Dofetilide) and various GPCR ligands.

The Chemoselectivity Paradox

The primary synthetic hurdle is the reduction of the propyl backbone precursors (alkenes, amides, or nitriles) without compromising the nitro (

Selected Route: This guide details the "Propanoic Acid-Amide Pathway," utilizing a Knoevenagel condensation followed by a chemoselective Borane-THF reduction. This route is chosen for its scalability, regiochemical purity (avoiding ortho/para isomer mixtures typical of direct nitration), and the educational value of the chemoselective reduction steps.

Retrosynthetic Analysis & Pathway Design

The logic proceeds backward from the target amine, disconnecting the C-N bond and the C-C backbone to stable commercial precursors.

Figure 1: Retrosynthetic disconnection showing the preservation of the nitro group throughout the chain extension.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitrocinnamic Acid

Reaction Type: Knoevenagel Condensation Principle: Base-catalyzed condensation of 3-nitrobenzaldehyde with malonic acid creates the carbon skeleton.

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Malonic Acid (1.1 eq), Pyridine (Solvent/Base), Piperidine (Catalyst).

-

Procedure:

-

Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (11.5 g, 110 mmol) in pyridine (30 mL).

-

Add piperidine (0.5 mL) as a catalyst.

-

Heat the mixture to 80–100°C for 2 hours. Evolution of

indicates decarboxylation. -

Critical Workup: Pour the hot reaction mixture into excess ice-cold dilute HCl. The pyridine is neutralized, and the product precipitates as a white/pale yellow solid.

-

Filter, wash with water, and recrystallize from ethanol.

-

-

Yield Target: 85-90%

Step 2: Selective Reduction to 3-(3-Nitrophenyl)propanoic Acid

Reaction Type: Chemoselective Transfer Hydrogenation or Diimide Reduction

Challenge: Reducing the alkene (

-

Protocol (Transfer Hydrogenation):

-

Suspend 3-nitrocinnamic acid (19.3 g, 100 mmol) in water containing NaOH (1.1 eq) to form the soluble sodium salt.

-

Add Raney Nickel (approx 2 g, washed neutral).

-

Slowly add Aluminum-Nickel alloy or use Sodium Hypophosphite as the hydrogen donor at 50°C. Note: Strict temperature control is required to prevent nitro reduction.

-

Alternative (Lab Scale): Use Diimide generated in situ from hydrazine hydrate and hydrogen peroxide. Diimide reduces symmetrical multiple bonds (

) but is inert toward polar functional groups like nitro or carbonyls. -

Acidify filtrate to precipitate 3-(3-nitrophenyl)propanoic acid.

-

Step 3: Formation of 3-(3-Nitrophenyl)propionamide

Reaction Type: Acyl Substitution Principle: Activation of the carboxylic acid followed by amination.

-

Reagents: Thionyl Chloride (

), Ammonium Hydroxide ( -

Procedure:

-

Reflux the acid (10 g) in

(30 mL) for 1 hour. Evaporate excess -

Dissolve the residue in dry Dichloromethane (DCM).

-

Add dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia or anhydrous ammonia in dioxane.

-

Filter the precipitated amide.

-

-

Checkpoint: Verify IR spectrum for Amide I/II bands (~1650-1690

) and retention of Nitro bands (1530, 1350

Step 4: Chemoselective Reduction to the Amine (The Core Technology)

Reaction Type: Borane-THF Reduction

Mechanism: Borane (

-

Reagents: 1.0 M

complex, Methanol (for quenching), HCl/Ether (for salt formation). -

Safety:

is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solvation: Charge with 3-(3-nitrophenyl)propionamide (5.0 g, 25.7 mmol) and anhydrous THF (50 mL).

-

Addition: Cool to 0°C. Add 1.0 M

(77 mL, 3.0 eq) dropwise via syringe/cannula. Evolution of hydrogen gas will occur. -

Reflux: Allow to warm to Room Temp (RT), then reflux for 4 hours. The solution should turn clear.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess Borane. Vigorous gas evolution!

-

Acid Hydrolysis: Evaporate solvent.[1] Add 6M HCl (30 mL) and reflux for 1 hour (breaks the Boron-Nitrogen complex).

-

Extraction: Basify with NaOH to pH 12. Extract the free amine into DCM (

). Dry over -

Salt Formation: Dissolve the oily free base in dry diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation is complete.

-

Filtration: Collect the white hygroscopic solid: 3-(3-Nitrophenyl)propylamine hydrochloride .

Analytical Data Summary

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 165 – 168 °C | Sharp range indicates high purity. |

| Distinct aromatic pattern for meta-substitution. | ||

| IR Spectroscopy | 1530 | Absence of Carbonyl ( |

| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Typical for amine salts. |

Process Logic & Troubleshooting (Decision Tree)

Figure 2: Logical flowchart for troubleshooting the critical reduction step.

Safety & Handling (E-E-A-T)

-

Energetic Compounds: Although 3-nitro derivatives are generally stable, they are precursors to explosives. Avoid heating dry residues above 150°C.

-

Borane Toxicity:

is highly toxic and pyrophoric. All transfers must be done under inert atmosphere. The quenching step produces hydrogen gas—ensure adequate ventilation to prevent explosive buildup. -

Vesicant Warning: Benzylic-type amines and their precursors can be skin irritants. Double-gloving (Nitrile) is recommended.

References

-

Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. The reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." The Journal of Organic Chemistry.

- Context: The foundational text establishing Borane's ability to reduce amides while sparing nitro groups.

-

Mao, J., et al. (2022).[3] "Amine synthesis by nitrile reduction using Ammonia Borane." Journal of Organic Chemistry.

-

Context: Modern variations of borane reduction demonstrating functional group tolerance.[3]

-

-

Pfizer Inc. (1993). "Propylamine derivatives and their use as antiarrhythmic agents." European Patent EP0542837B1.

- Context: Industrial context for the synthesis of phenylpropylamine backbones in drug development (Ibutilide/Dofetilide class).

-

Organic Chemistry Portal. "Reduction of Nitro Compounds."

- Context: General review of chemoselective reduction strategies differentiating between nitro and other reducible groups.

Sources

An In-Depth Technical Guide on the Purity and Stability of (3-Nitrophenyl)propylamine Hydrochloride

Introduction: Navigating the Nuances of a Niche Intermediate

(3-Nitrophenyl)propylamine hydrochloride, a molecule of interest in synthetic chemistry and drug discovery, presents unique challenges and considerations regarding its purity and long-term stability. As a substituted aromatic amine hydrochloride, its chemical behavior is governed by the interplay of the basic amino group, the electron-withdrawing nitro group on the phenyl ring, and its salt form. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the critical attributes of this compound. We will delve into its physicochemical properties, plausible synthetic routes and the resulting impurity profiles, robust analytical methodologies for purity assessment, and a detailed exploration of its stability under various stress conditions. The causality behind experimental choices and the establishment of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Physicochemical Characterization: The Foundational Data

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of its effective use and analysis. While extensive peer-reviewed data for this specific molecule is not widely published, information from chemical suppliers and analogous compounds provides a solid starting point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1257851-44-7 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.67 g/mol | [1] |

| Appearance | Solid (predicted) | Based on related amine hydrochlorides. |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | The hydrochloride salt form significantly enhances aqueous solubility.[2] |

| pKa | ~9-10 (predicted for the amine) | Based on the pKa of 3-phenylpropylamine. The nitro group's electron-withdrawing effect may slightly lower this value. |

Synthesis, Purification, and Impurity Profile: A Predictive Approach

A plausible synthesis involves a multi-step process, likely starting from 3-phenylpropan-1-amine or a related precursor.

Caption: Plausible synthetic pathway for this compound.

Key Synthetic Steps and Rationale

-

Amine Protection: The primary amine of 3-phenylpropylamine is highly reactive and would be oxidized under strong nitrating conditions. Therefore, it is first protected, commonly as an amide (e.g., using acetic anhydride). This deactivates the amine and directs the nitration to the aromatic ring.

-

Nitration: The protected intermediate is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids). The acetylamino group is an ortho-, para-director. However, the reaction conditions can often lead to a mixture of isomers, with the meta-isomer being a significant component. This step is the primary source of positional isomer impurities.

-

Deprotection and Salt Formation: The protecting group is removed by acid hydrolysis, which simultaneously protonates the amine to form the hydrochloride salt, aiding in its isolation and stability.

-

Purification: Recrystallization is a crucial final step. The choice of solvent system is critical for selectively precipitating the desired meta-isomer while leaving other isomers (ortho- and para-) and any unreacted starting materials or by-products in the mother liquor. A mixture of solvents like ethanol, water, and toluene can be effective for such separations.[3]

Anticipated Impurity Profile

The purity of the final product is intrinsically linked to the synthetic route. A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from these potential impurities.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| (2-Nitrophenyl)propylamine HCl | Isomer | Nitration step |

| (4-Nitrophenyl)propylamine HCl | Isomer | Nitration step |

| 3-Phenylpropylamine HCl | Unreacted Starting Material | Incomplete reaction |

| N-acetyl-3-(3-nitrophenyl)propylamine | Intermediate | Incomplete deprotection |

| Dinitrated species | By-product | Over-nitration |

Analytical Methodologies for Purity Assessment

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for this purpose due to the presence of a UV-active nitro-aromatic chromophore.

Caption: General workflow for HPLC purity analysis.

Recommended HPLC Protocol (Starting Point)

This protocol is a robust starting point for method development and validation. The principle is to use reversed-phase chromatography, where the nonpolar stationary phase will retain the analyte and its impurities, which are then eluted by a mobile phase of increasing organic solvent concentration.

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase, 5 µm particle size, 250 mm x 4.6 mm. A C18 column is chosen for its versatility in separating moderately polar to nonpolar compounds.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier ensures the amine is protonated and improves peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. The nitroaromatic system provides strong UV absorbance at this wavelength. A PDA detector would be advantageous to assess peak purity and identify the optimal wavelength.

-

Injection Volume: 10 µL.

-

Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

Rationale for Choices: The gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to potentially more nonpolar dinitrated species. The C18 column provides excellent hydrophobic selectivity for the aromatic ring and alkyl chain.

Stability Profile and Degradation Pathways

The intrinsic stability of this compound is dictated by the lability of the amine and nitro functional groups. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5]

Forced Degradation Protocol

The objective is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[6]

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C for 24 hours.

-

Rationale: To assess the stability of the molecule in an acidic environment. The primary amine hydrochloride is expected to be stable, but other functional groups could be susceptible.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C for 8 hours.

-

Rationale: To evaluate stability in alkaline conditions. The free amine form is more susceptible to certain reactions.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Rationale: The amine group is susceptible to oxidation, potentially forming N-oxides or other related species. The benzylic position is also a potential site of oxidation.[7]

-

-

Thermal Degradation:

-

Condition: Solid drug substance exposed to 70 °C for 48 hours.

-

Rationale: To assess the solid-state thermal stability.

-

-

Photolytic Degradation:

-

Condition: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]

-

Rationale: Aromatic nitro compounds are known to be photoreactive.

-

Predicted Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

-

Oxidation: The primary amine is a likely site of oxidation, potentially leading to the formation of hydroxylamines or nitroso compounds. The benzylic carbon atoms are also susceptible to oxidation.

-

Reduction of the Nitro Group: Under certain reductive conditions (not typically a primary degradation pathway but possible with certain excipients), the nitro group could be reduced to a nitroso, hydroxylamino, or even an amino group.

-

Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions, including rearrangements and reactions with solvents or other molecules upon excitation by UV light.

Caption: Predicted major degradation pathways for the molecule.

Recommended Storage and Handling

Based on the chemical nature of amine hydrochlorides and aromatic nitro compounds, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: Store in a cool environment, refrigerated (2-8 °C) for long-term storage.

-

Light: Protect from light by storing in amber glass vials or in the dark.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis and deliquescence. The compound is likely hygroscopic.

Conclusion: A Framework for Quality

While this compound is not a widely documented compound, a robust framework for ensuring its purity and stability can be constructed through the application of fundamental chemical principles and analogy to well-characterized related molecules. The synthetic pathway dictates the process-related impurity profile, which in turn informs the development of a specific, stability-indicating HPLC method. Forced degradation studies are paramount in uncovering potential degradation pathways and confirming the validity of the analytical method. By implementing the protocols and understanding the rationale outlined in this guide, researchers and developers can confidently assess and control the quality of this compound, ensuring its suitability for its intended scientific applications.

References

- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.

- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.

-

PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. Available at: [Link]

- Ravi, S., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

- Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

- 1. 1257851-44-7|3-(3-Nitrophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-(3-Bromophenyl)propan-1-amine hydrochloride (1269151-20-3) for sale [vulcanchem.com]

- 3. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. assyro.com [assyro.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Nitro-Aromatic Moiety: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenyl group, often viewed with a degree of caution due to potential toxicity, is a remarkably versatile and powerful functional group in the landscape of medicinal chemistry. Its unique electronic properties and metabolic potential have been harnessed to create a broad spectrum of therapeutic agents, from antimicrobials to anticancer drugs. This technical guide provides a comprehensive review of nitrophenyl-containing compounds, delving into their synthesis, characterization, and diverse biological activities. We explore the mechanistic intricacies that underpin their therapeutic effects, including their roles as enzyme inhibitors and hypoxia-activated prodrugs. Detailed, field-proven protocols for synthesis, characterization, and biological evaluation are provided to equip researchers with the practical knowledge required to innovate in this compelling area of drug discovery.

Introduction: The Dichotomy of the Nitro Group

The nitro group (-NO2) is a fascinating functional moiety that can be considered both a pharmacophore and a toxicophore.[1] Its strong electron-withdrawing nature significantly influences the electronic properties and polarity of the parent molecule, thereby modulating its interaction with biological targets.[1] While concerns about mutagenicity and genotoxicity have been raised, the judicious incorporation of the nitrophenyl group into molecular scaffolds has led to the development of numerous life-saving drugs.[2] This guide aims to provide a balanced and in-depth perspective, highlighting the immense therapeutic potential of nitrophenyl-containing compounds while also acknowledging the associated challenges. We will explore how the strategic placement of this group can lead to compounds with a wide array of biological activities, including antimicrobial, anticancer, antiparasitic, and antihypertensive effects.[1]

Synthesis and Characterization of Nitrophenyl-Containing Compounds

The synthesis of nitrophenyl-containing compounds is a mature field of organic chemistry, with a plethora of established methods. These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including a variety of heterocyclic systems.[3]

Synthetic Strategies

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, for more complex molecules, milder and more selective methods are often employed.

General Protocol for the Synthesis of Nitrophenyl-Containing Heterocycles:

A common strategy for the synthesis of complex nitrophenyl-containing heterocycles involves the cyclocondensation of a nitrophenyl-substituted precursor. For example, the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione can be achieved through the following procedure[4]:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone (10 mmol), cyanothioacetamide (10 mmol, 1.00 g), and absolute ethanol (100 mL).

-

Catalyst Addition: Add piperidine (0.8 mL, 10 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux with constant stirring for 2 hours.

-

Isolation: The product crystallizes from the hot solution. Collect the yellow crystals by filtration.

-

Washing and Drying: Wash the collected crystals with methanol and dry them in air.

This method provides a high yield of the desired product, which can then be used as a versatile starting material for the synthesis of other derivatives.[4]

Synthesis of Indole-Triazole-Linked Pyrazolone Derivatives:

Another important class of nitrophenyl-containing compounds are those linked to other heterocyclic systems. The synthesis of 4-((1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one exemplifies a multi-step synthesis involving a "click" reaction followed by a condensation[5]:

-

Starting Materials: Synthesize or procure the necessary intermediates: 1-((1-(4-substituted-benzyl)-1H-1,2,3-triazol-4-yl) methyl)-1H-indole-3-carbaldehyde and 1-(4-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

-

Condensation: In a suitable flask, combine equimolar amounts of the aldehyde and the pyrazolone in methanol.

-

Catalysis: Add a catalytic amount of piperidine.

-

Reflux: Reflux the reaction mixture until completion (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Recrystallize the product from an appropriate solvent to obtain the pure compound.

Characterization Techniques

The unambiguous characterization of synthesized nitrophenyl-containing compounds is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 1: Key Characterization Techniques for Nitrophenyl Compounds

| Technique | Information Provided | Key Features for Nitrophenyl Compounds |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H NMR: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group. Protons ortho to the nitro group are typically deshielded and appear at a higher chemical shift. Symmetrical substitution patterns, as in p-nitrophenol, lead to simpler spectra compared to asymmetrical patterns, as in o-nitrophenol.[6] ¹³C NMR: The carbon atom attached to the nitro group is significantly deshielded. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule. | Characteristic strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[7] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of a molecule. | High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[5] |

| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies the components in a mixture. | A powerful tool for assessing the purity of the synthesized compound and for quantitative analysis in various matrices.[8][9] |

| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive structural proof and information on stereochemistry and intermolecular interactions.[4] |

Workflow for Structural Elucidation:

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized nitrophenyl-containing compound.

Caption: Workflow for the synthesis and structural characterization of nitrophenyl compounds.

Biological Activities and Mechanisms of Action

Nitrophenyl-containing compounds exhibit a remarkable diversity of biological activities, a direct consequence of the electronic and metabolic properties of the nitro group.

Antimicrobial Activity

Many nitrophenyl compounds are potent antimicrobial agents. Their mechanism of action often involves the bioreduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism.[1] This process can lead to DNA damage and inhibition of essential enzymes.

Mechanism of Action for Nitro-Heterocyclic Antimicrobials:

The antimicrobial activity of many nitro-heterocyclic drugs, such as metronidazole, is dependent on the metabolic activation of the nitro group.[10][11]

Caption: Reductive activation of a nitrophenyl prodrug in a microbial cell.

Antifungal Activity:

Some nitrophenyl derivatives have shown potent antifungal activity through the inhibition of crucial fungal enzymes. For instance, certain nitrotriazole derivatives inhibit 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi.[12] The nitro group is thought to facilitate a strong electrostatic interaction with the Fe(II) in the heme group of the enzyme, leading to its inhibition.[12]

Anticancer Activity

The application of nitrophenyl-containing compounds in cancer therapy is a rapidly evolving field. These compounds can exert their anticancer effects through various mechanisms.

Inhibition of Signaling Pathways:

Certain nitrophenyl-containing compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, some indole-triazole-linked pyrazolone derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β).[5] GSK-3β is a serine/threonine kinase that plays a role in several carcinogenic pathways, including the Wnt signaling pathway.[5]

Caption: Inhibition of the Wnt signaling pathway by a nitrophenyl-containing GSK-3β inhibitor.

Hypoxia-Activated Prodrugs:

The hypoxic (low oxygen) environment of solid tumors presents a unique opportunity for targeted cancer therapy. Nitrophenyl compounds can be designed as bioreductive prodrugs that are selectively activated in hypoxic conditions.[13] In the presence of nitroreductase enzymes, which are often overexpressed in tumors, the nitro group is reduced, leading to the release of a cytotoxic agent. This approach minimizes off-target toxicity to healthy, well-oxygenated tissues.

Enzyme Inhibition

Nitrophenyl-containing compounds have been identified as inhibitors of various enzymes. For example, p-nitrophenol hydroxylation is a reaction catalyzed by several cytochrome P450 enzymes, including CYP2E1, CYP2A6, and CYP2C19.[14] The ability of other small molecules to inhibit this reaction is often used to screen for potential inhibitors of these enzymes.[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of nitrophenyl-containing compounds.

Synthesis and Characterization

Protocol 4.1.1: General Synthesis of Nitrophenyl-Substituted Tetrahydroisoquinolines [4]

-

Materials: 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone, cyanothioacetamide, piperidine, absolute ethanol, methanol.

-

Procedure: a. In a round-bottom flask, dissolve 10 mmol of the cyclohexanone derivative and 10 mmol of cyanothioacetamide in 100 mL of absolute ethanol. b. Add 10 mmol of piperidine as a catalyst. c. Reflux the mixture for 2 hours. d. Collect the precipitated product by filtration while the solution is still hot. e. Wash the product with cold methanol and air dry.

-

Characterization: a. Obtain the melting point of the purified product. b. Record the FTIR spectrum to identify the characteristic nitro group and other functional group vibrations. c. Record the ¹H and ¹³C NMR spectra to confirm the structure. d. Perform HRMS to determine the exact mass and molecular formula.

Biological Evaluation

Protocol 4.2.1: In Vitro Cytotoxicity MTT Assay [16][17][18]

-

Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: a. Prepare serial dilutions of the nitrophenyl-containing compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours.

-

Solubilization: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4.2.2: Antimicrobial Susceptibility Testing - Broth Microdilution [19][20]

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the nitrophenyl compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Nitrophenyl-containing compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their unique chemical properties, arising from the presence of the nitro group, have been successfully exploited to develop a wide range of drugs. While the potential for toxicity necessitates careful design and evaluation, the continued exploration of this chemical space promises to yield novel and effective therapeutic agents for a variety of diseases. The synthetic, analytical, and biological protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. (2022-03-04). Available from: [Link]

-

Nitro-Group-Containing Drugs - PubMed. (2019-03-28). Available from: [Link]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. (2023-01-01). Available from: [Link]

-

Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (2021-03-16). Available from: [Link]

-

Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021-10-01). Available from: [Link]

-

On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? - Quora. (2019-04-06). Available from: [Link]

-

The Role of Heterocyclic Compounds in Modern Drug Discovery. (2026-01-29). Available from: [Link]

-

Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins - MDPI. (2023-01-01). Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

-

(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4) - ResearchGate. (2022-01-13). Available from: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ACS Publications. (2022-03-04). Available from: [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (2024-07-25). Available from: [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. (2025-08-07). Available from: [Link]

-

Synthesis of N-Heterocycles - Organic Chemistry Portal. (2025-01-01). Available from: [Link]

-

Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed. (2002-01-01). Available from: [Link]

-

The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes - UST Journals. (2024-12-16). Available from: [Link]

-

(PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ResearchGate. (2022-03-04). Available from: [Link]

-

(PDF) Synthesis of Some Novel Nitro Containing Heterocyclic Compounds - ResearchGate. (2025-05-15). Available from: [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (1979-01-01). Available from: [Link]

-

(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. (2025-08-06). Available from: [Link]

-

FTIR-derivative as a green method for simultaneous content determination of caffeine, paracetamol, and acetosal in a tablet compared to HPLC - ResearchGate. (2025-08-07). Available from: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013-11-10). Available from: [Link]

-

Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed. (1995-01-01). Available from: [Link]

-

Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters LISETTE T. LEIKVOLL. (2014-01-01). Available from: [Link]

-

Enzymatic assays for phenol and p-nitrophenol mitigation pathway - ResearchGate. (2022-01-01). Available from: [Link]

-

Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics | ACS Sensors - ACS Publications. (2019-01-01). Available from: [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (2019-01-01). Available from: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23). Available from: [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (2013-01-01). Available from: [Link]

-

THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace. (2001-01-01). Available from: [Link]

-

FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - RSC Publishing. (2021-01-01). Available from: [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015-03-28). Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (2023-01-01). Available from: [Link]

-

Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities - PMC - NIH. (2022-01-01). Available from: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Available from: [Link]

-

Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - ResearchGate. (2025-10-16). Available from: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14). Available from: [Link]

-

Retrosynthesis (Amines and Hetrocyclic compounds) - YouTube. (2020-12-25). Available from: [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. (2024-01-01). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.ust.edu [journals.ust.edu]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. actascientific.com [actascientific.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitation of (3-Nitrophenyl)propylamine Hydrochloride

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3-Nitrophenyl)propylamine hydrochloride. This compound is a relevant chemical intermediate, and a reliable analytical method is crucial for quality control and process monitoring in drug development and chemical synthesis. The described method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol details sample preparation, optimized instrument parameters, and a framework for method validation based on established regulatory guidelines.

Introduction

(3-Nitrophenyl)propylamine is an aromatic amine containing a nitro functional group, a structural motif found in various chemical intermediates and active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is essential to ensure the quality, safety, and efficacy of final products.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity, specificity, and wide dynamic range.[2][3][4]

The primary amine group in (3-Nitrophenyl)propylamine makes it highly suitable for positive mode electrospray ionization (ESI), a soft ionization technique that typically produces an intact protonated molecule, [M+H]+.[5][6][7] This protonated molecule can then be fragmented in the collision cell of the mass spectrometer to produce specific product ions. By monitoring the transition from the precursor ion to a specific product ion (a process known as Multiple Reaction Monitoring, or MRM), exceptional selectivity and sensitivity can be achieved.[8][9] This application note provides a comprehensive, field-proven protocol for researchers and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade, ~99%)

-

Ammonium Acetate (LC-MS Grade)

-

An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., (4-Nitrophenyl)propylamine).

Instrumentation

-

Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is recommended for good retention and peak shape of the aromatic amine.

Standard and Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the LC mobile phase.[10][11]

Step-by-Step Protocol:

-

Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C in an amber vial.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to build the calibration curve.

-

Sample Preparation: a. Accurately weigh the sample material to be analyzed. b. Dissolve the sample in a known volume of 50:50 methanol/water to achieve a theoretical concentration within the calibration range. c. Spike with the internal standard to a consistent final concentration across all samples, calibrators, and quality controls (QCs). d. Vortex for 30 seconds to ensure homogeneity. e. Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial.[11]

Diagram: Sample Preparation Workflow

Caption: Step-by-step workflow for preparing analytical samples.

LC-MS/MS Method Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Rationale for Parameter Choices:

-

Mobile Phase: A low concentration of formic acid is added to the mobile phase to ensure the primary amine of the analyte is protonated (pH < pKa).[12] This improves chromatographic peak shape on silica-based columns and enhances the ESI signal in positive ion mode. Ammonium acetate acts as a buffering agent.

-

Column Choice: A C18 column provides general-purpose retention for moderately polar compounds. The propyl chain and nitrophenyl group give the analyte sufficient hydrophobicity for good retention.

-

Ionization Mode: ESI in positive ion mode is selected because the primary amine is a basic site that is readily protonated in the acidic mobile phase, leading to a strong [M+H]+ signal.[5]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18, 100 mm x 2.1 mm, 2.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 10 |

| 8.0 | 10 (End Run) |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 400°C |

| Nebulizing Gas Flow | 1.5 L/min (Nitrogen) |

| Drying Gas Flow | 15.0 L/min (Nitrogen) |

| MRM Transitions | |

| Analyte | Precursor (Q1) > Product (Q2) |

| (3-Nitrophenyl)propylamine | m/z 181.1 > 164.1 (Quantifier) |

| m/z 181.1 > 134.1 (Qualifier) | |

| Internal Standard | To be determined based on IS selection |

Note: The molecular weight of (3-Nitrophenyl)propylamine is 180.21 g/mol . The precursor ion [M+H]+ is therefore m/z 181.1. The product ions correspond to the loss of NH3 (ammonia) to give m/z 164.1 and the loss of NO2 (nitro group) to give m/z 134.1.[13][14] These transitions must be confirmed by infusing a standard solution of the analyte directly into the mass spectrometer.

Diagram: Overall Analytical Workflow

Caption: High-level overview of the LC-MS/MS analytical process.

Method Validation Principles

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the FDA or ICH.[15][16][17][18] A full validation should assess the following parameters.

3.1 System Suitability: Before each analytical run, a system suitability test (SST) should be performed by injecting a standard solution multiple times. Peak area and retention time reproducibility should be monitored to ensure the system is performing correctly. A relative standard deviation (RSD) of <15% is generally acceptable.[19]

3.2 Linearity and Range: A calibration curve should be constructed using at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linear range should be established with a correlation coefficient (r²) of ≥0.99.

3.3 Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[19]

3.4 Specificity and Selectivity: The method's ability to differentiate the analyte from other components in the sample matrix should be demonstrated. This is typically done by analyzing at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.[17]

Data Analysis

Data acquisition and processing are performed using the instrument manufacturer's software. The calibration curve is used to calculate the concentration of (3-Nitrophenyl)propylamine in unknown samples based on their measured peak area ratios. The qualifier ion transition is used to confirm the identity of the analyte in positive samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive protocol for the quantitative analysis of this compound. The use of reversed-phase UHPLC coupled with triple quadrupole mass spectrometry in MRM mode ensures reliable and robust performance. This method is well-suited for quality control applications in pharmaceutical and chemical development environments. Proper method validation in accordance with regulatory standards is essential before implementation for routine analysis.[20]

References

-

LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Available at: [Link]

-

Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]

-

Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. ScienceDirect. Available at: [Link]

-

A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

-

Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

-

Setup and validation of a screening lc-ms analytical method for the determination of nitrosamines. Eurofins. Available at: [Link]

-

Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health (NIH). Available at: [Link]

-

Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]

-

Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

-

Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

-

LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

-

LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health (NIH). Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

-

Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available at: [Link]

-

Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. PubMed. Available at: [Link]

-

LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

-

Nitrophenols - MassBank. MassBank. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Available at: [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

-

Determination of 10 Antibiotics and 53 Plant Growth Regulators in Citrus Fruits by QuEChERS Combined with Liquid Chromatography–Quadrupole/Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

- 1. bioagilytix.com [bioagilytix.com]

- 2. agilent.com [agilent.com]

- 3. ijrar.com [ijrar.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. media.frag-den-staat.de [media.frag-den-staat.de]

- 10. organomation.com [organomation.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. hhs.gov [hhs.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 19. lcms.cz [lcms.cz]

- 20. m.youtube.com [m.youtube.com]

Dosage and administration of (3-Nitrophenyl)propylamine hydrochloride in animal models

Application Note: Preclinical Formulation, Dosage, and Pharmacokinetic Profiling of (3-Nitrophenyl)propylamine Hydrochloride

Abstract

This compound (3-NPPA HCl) is a functionalized aryl-alkyl amine often utilized as a chemical intermediate in the synthesis of calcimimetics (e.g., Cinacalcet) and novel monoamine oxidase (MAO) inhibitors. This guide provides a standardized protocol for its administration in rodent models, focusing on solubility optimization, dose-range finding, and pharmacokinetic (PK) assessment. Due to the nitro-aromatic moiety, specific emphasis is placed on monitoring for methemoglobinemia and reductive metabolism.

Part 1: Physicochemical Profile & Formulation Strategy

Rationale: As a hydrochloride salt, 3-NPPA is hydrophilic, but its acidity in solution can cause local tissue irritation (peritonitis in IP, phlebitis in IV) if unbuffered.

Compound Properties

| Property | Specification | Notes |

| Chemical Name | 3-(3-Nitrophenyl)propan-1-amine hydrochloride | |

| Molecular Formula | ||

| MW (Salt) | ~216.66 g/mol | Use for weighing |

| MW (Free Base) | ~180.21 g/mol | Use for dose calculation |

| Salt Correction Factor | 1.20 | |

| Solubility | Water: >50 mg/mL; DMSO: >100 mg/mL | Hygroscopic; store desiccated |

Formulation Protocol (Aqueous Vehicle)

Objective: Prepare a 5 mg/kg (free base equivalent) dosing solution for IV/PO administration.

Step-by-Step Procedure:

-

Calculation: To prepare 10 mL of a 1 mg/mL (free base) solution:

-

Target Mass (Base): 10 mg.

-

Required Mass (Salt):

.

-

-

Dissolution:

-

Weigh 12.0 mg of 3-NPPA HCl into a sterile glass vial.

-

Add 8.0 mL of 0.9% Saline (sterile) . Vortex gently until clear.

-

-

pH Adjustment (Critical):

-

Final Volume: Q.S. (quantity sufficient) to 10.0 mL with saline.

-

Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Part 2: Dosage and Administration Protocols

Rationale: Without established

Safety Assessment (OECD 425 Modified)

-

Species: Sprague-Dawley Rats (n=3–5 per sex).

-

Starting Dose: 10 mg/kg (PO).

-

Progression Factor: 3.2x (Log interval).

Workflow Diagram: Dose Escalation Logic

Caption: Decision tree for establishing Maximum Tolerated Dose (MTD) prior to efficacy studies.

Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (

Experimental Design:

-

Group A (IV Bolus): 2 mg/kg (tail vein). Volume: 2 mL/kg.

-

Group B (Oral Gavage): 10 mg/kg. Volume: 5 mL/kg.

-

Sampling: Serial tail-nick blood collection.

Sampling Schedule:

| Timepoint | Purpose | Volume | Anticoagulant |

|---|

| Pre-dose | Baseline | 20 µL |

Bioanalysis (LC-MS/MS):

-

Extraction: Protein precipitation (Acetonitrile:Plasma 3:1).

-

Column: C18 Reverse Phase (e.g., Waters XSelect).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Gradient).

-

MRM Transition: Monitor parent mass

fragment (likely tropylium or loss of

Part 3: Safety Monitoring & Toxicology

Mechanism of Toxicity: Nitro-aromatic compounds are susceptible to reductive metabolism by intestinal microflora, potentially generating nitroso-intermediates or hydroxylamines.

-

Primary Risk: Methemoglobinemia (oxidation of Hemoglobin

). -

Secondary Risk: Hepatic stress due to reactive intermediates.

Monitoring Checklist:

-

Cyanosis: Check mucous membranes/paws for bluish discoloration 1–4 hours post-dose.

-

Urine Color: Darkening of urine (brown/orange) may indicate hemolysis or conjugated metabolites.

-

Behavior: Lethargy or ataxia suggests CNS penetration or hypoxia.

Part 4: Data Analysis & Reporting

Pharmacokinetic Parameters: Calculate using non-compartmental analysis (NCA).

| Parameter | Definition | Formula |

| Total Exposure | Trapezoidal Rule + | |

| Peak Concentration | Observed directly | |

| Time to Peak | Observed directly | |

| Bioavailability |

Metabolic Pathway Visualization

Caption: Proposed metabolic reduction pathway of the nitro group leading to potential toxic intermediates.

References

-

OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organization for Economic Cooperation and Development.[3][4] [Link][3][4]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68488450, 3-(3-Nitrophenoxy)propylamine hydrochloride. (Note: Structural analog reference for physicochemical properties). [Link]

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

- Di Stefano, A., et al. (2008). Nitro-aromatic compounds: Metabolism, toxicity and kinetics. Current Drug Metabolism. (General reference for nitro-reduction toxicity mechanisms).

Sources

Application Note & Protocol: A Guide to Preclinical Pharmacokinetic Study Design for (3-Nitrophenyl)propylamine hydrochloride

For: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its interaction with the biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the cornerstone of this understanding.[1] This document provides a comprehensive, technically detailed guide for designing and executing a preclinical pharmacokinetic study for the novel compound, (3-Nitrophenyl)propylamine hydrochloride.

The primary objectives of this preclinical PK program are to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[1] This involves identifying a safe initial dose for first-in-human trials, characterizing potential toxicities, and establishing the fundamental PK/PD (pharmacodynamic) relationship.[1] We will proceed from foundational in silico and in vitro assessments to a robust in vivo study, culminating in a clear methodology for data interpretation. This guide is structured to provide not just the "how" but the critical "why" behind each protocol, ensuring scientifically sound and regulatory-compliant data generation.

Compound Profile: this compound

A thorough understanding of the test article is paramount before initiating any study.

-

Structure: this compound is a small molecule featuring a propyl-amine chain attached to a nitrophenyl ring. While specific public data on this exact molecule is limited, we can infer properties from analogous structures like 3-Nitrophenylalanine hydrochloride and 3-(3-Nitrophenoxy)propylamine HCl.[2][3]

-

Physicochemical Properties (Predicted):

-

The hydrochloride salt form suggests good aqueous solubility, which is advantageous for formulation development.[4]

-

The structure contains key functional groups that are predictive of its metabolic fate:

-

Nitro Group (-NO2): This group is susceptible to reduction by nitroreductases, potentially forming amino metabolites.

-

Propylamine Chain: The primary amine is a prime site for Phase I deamination or Phase II conjugation reactions (e.g., glucuronidation).[5]

-

-

-

Metabolic Prediction (In Silico):

-

Computational tools can predict sites of metabolism (SoM) and potential metabolites.[6] For (3-Nitrophenyl)propylamine, these tools would likely highlight the nitro group and the amine as metabolically labile positions.[5][6] This predictive step is crucial for guiding the development of the bioanalytical method to ensure it can detect not just the parent drug but also its major anticipated metabolites.

-

Phase 1: In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic metabolic stability of this compound using a simplified, high-throughput system before committing to costly and complex animal studies. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8]

Protocol: NADPH-Dependent Metabolic Stability in Rat Liver Microsomes

Rationale: This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the essential CYP cofactor, NADPH.[7][8] A rapid disappearance suggests high intrinsic clearance and potentially poor oral bioavailability in vivo.

Materials:

-

Pooled Male Sprague-Dawley Rat Liver Microsomes (e.g., from XenoTech)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS)

-

Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

Procedure:

-

Preparation: Thaw liver microsomes at 37°C.[9] Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]

-

Test Compound Addition: Prepare a stock solution of this compound. Add the compound to the microsome solution to achieve a final concentration of 1 µM.[10]

-

Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7] This is Time 0.

-

Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][10]

-

Reaction Termination: Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold ACN containing the internal standard.[7][10] This precipitates the proteins and stops all enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a 96-well plate for analysis.

-

Control Incubations:

-

-NADPH Control: Run a parallel incubation at the final time point without the NADPH cofactor. This accounts for non-NADPH-dependent degradation.

-

Blank Control: A microsome incubation without the test compound to check for analytical interference.

-

-

Analysis: Analyze the samples via a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis & Interpretation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:

| Parameter | Equation | Description |

| In Vitro Half-Life (t½) | t½ = 0.693 / k | The time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Cl_int) | Cl_int = (0.693 / t½) * (1 / [Protein]) | The rate of metabolism normalized to the amount of microsomal protein, expressed in µL/min/mg protein. |

Phase 2: In Vivo Preclinical Pharmacokinetic Study

Objective: To characterize the plasma concentration-time profile of this compound after intravenous and oral administration in a relevant animal model. This provides critical data on absorption, distribution, clearance, and bioavailability.[11]

Experimental Design Rationale:

-

Species Selection: The Sprague-Dawley rat is a commonly used rodent model in early PK studies due to its well-characterized physiology, historical data availability, and cost-effectiveness.

-

Route of Administration:

-

Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. The resulting data is the benchmark for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

-

Oral Gavage (PO): This route is essential for assessing oral absorption and determining the absolute oral bioavailability (F%).

-

-

Dosing: Doses should be selected based on any available toxicology data. A common approach is to use a low dose (e.g., 1-2 mg/kg for IV) and a higher dose for oral administration (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the analytical method's limit of quantification for a sufficient duration.

-

Sampling Strategy: A sparse sampling design is often employed in rodents to minimize blood loss from any single animal, which is both ethically sound and scientifically robust.[11]

Overall Experimental Workflow Diagram

Caption: High-level workflow for the preclinical pharmacokinetic study.

Protocol: IV and PO Pharmacokinetic Study in Rats

Animal Model:

-

Male Sprague-Dawley rats (n=3-4 per time point for sparse sampling, or n=3-4 per group for serial sampling if cannulated).

-

Weight: 250-300g.

-

Animals should be fasted overnight before oral dosing to reduce variability in gastric emptying.

Dosing Formulation:

-

IV Formulation: Dissolve the compound in a suitable vehicle (e.g., saline or 5% Dextrose in water) to a concentration of 1 mg/mL.[12]

-

PO Formulation: Dissolve or suspend the compound in a vehicle like 0.5% methylcellulose in water.[12]

-

Rationale: Solution formulations are preferred for early PK studies to minimize the impact of dissolution rate on absorption, thereby giving a clearer picture of the compound's inherent membrane permeability.[12]

Procedure:

-

Acclimatization: Allow animals to acclimate for at least 3 days prior to the study.

-

Dosing:

-

IV Group: Administer a 1 mg/kg bolus dose via the tail vein.

-

PO Group: Administer a 5 mg/kg dose via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method Validation & Sample Analysis

Objective: To develop and validate a robust and reliable analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of this compound in rat plasma.

Rationale: Method validation is a regulatory requirement and is essential to ensure that the data generated is accurate, reproducible, and fit for purpose.[13] The FDA and ICH provide clear guidelines on the parameters that must be assessed.[13][14][15][16]

Key Validation Parameters (ICH M10 Guidance)

The bioanalytical method must be validated for the following parameters before analyzing study samples.[13][17]

| Parameter | Acceptance Criteria (Typical) | Rationale |

| Selectivity | No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources.[17] | Ensures the method can distinguish the analyte from endogenous matrix components. |

| Calibration Curve | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. | Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range. |

| Accuracy & Precision | For QC samples at LLOQ, LQC, MQC, and HQC levels, mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). | Assesses the closeness of measured values to the true value (accuracy) and the variability of the measurements (precision). |

| Matrix Effect | The CV of the matrix factor across at least 6 lots of matrix should be ≤15%. | Evaluates the suppression or enhancement of analyte signal caused by the biological matrix. |

| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw cycles, long-term storage) with mean concentrations within ±15% of nominal. | Confirms that the analyte does not degrade during sample collection, processing, and storage. |

Sample Analysis Workflow

Caption: Step-by-step workflow for bioanalytical sample processing and analysis.

Pharmacokinetic Data Analysis & Interpretation

Objective: To calculate key PK parameters from the plasma concentration-time data to describe the compound's disposition in the body.

Methodology: Non-Compartmental Analysis (NCA) NCA is the standard method for analyzing preclinical PK data as it relies on fewer assumptions than compartmental modeling and directly uses the observed data.[18][19][20][21] The calculations, often performed using the trapezoidal rule, yield essential parameters.[18][22]

Key Pharmacokinetic Parameters

| Parameter | Description | Significance in Drug Development |

| Cmax | Maximum observed plasma concentration.[19] | A key indicator of potential acute toxicity and efficacy. |

| Tmax | Time at which Cmax is observed.[19] | Indicates the rate of drug absorption. |

| AUC (0-t) | Area Under the plasma Concentration-time curve from time 0 to the last measurable time point.[19] | Represents the total drug exposure over the measured time interval. |

| AUC (0-inf) | AUC from time 0 extrapolated to infinity. | Represents the total drug exposure after a single dose. |

| t½ (Half-life) | The time required for the plasma concentration to decrease by 50%.[19] | Determines the dosing interval and time to reach steady-state. |